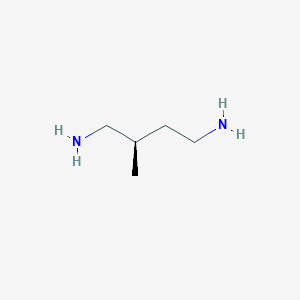

(R)-2-Methylbutane-1,4-diamine

Description

Significance of Chiral Diamines as Core Structures in Stereoselective Synthesis

Chiral diamines are of immense interest to synthetic chemists as their structural motifs are found in a wide array of biologically active compounds, including pharmaceuticals and natural products. rsc.orggoogle.com Their primary significance, however, lies in their role as powerful tools in stereoselective synthesis. They are frequently employed in three main capacities:

Chiral Ligands: When complexed with a metal center (e.g., Ruthenium, Rhodium, Palladium, Copper), chiral diamines can form highly effective asymmetric catalysts. chemrxiv.orgacs.org These catalysts create a chiral environment around the metal, influencing the stereochemical outcome of a reaction, often with high levels of enantioselectivity. researchgate.net

Organocatalysts: Certain chiral diamines and their derivatives can function as metal-free organocatalysts, activating substrates through the formation of chiral iminium or enamine intermediates. acs.org This approach has become a major pillar of modern asymmetric synthesis.

Chiral Auxiliaries: A chiral diamine can be temporarily attached to a substrate molecule to direct a subsequent chemical transformation to occur on one specific face of the molecule. After the reaction, the auxiliary is removed, leaving behind an enantiomerically enriched product.

The versatility and effectiveness of chiral diamines have made them indispensable in the synthesis of complex molecules, where precise control over stereochemistry is critical. acs.orgsigmaaldrich.com

Historical Context and Evolution of Research on Chiral Diamines

The use of chiral amines in synthesis has a long history, but the systematic development of chiral diamines as ligands for asymmetric catalysis gained significant momentum in the latter half of the 20th century. Early research often utilized naturally occurring alkaloids, which provided a readily available source of chirality. researchgate.net

The evolution of research can be broadly categorized by the development of key structural motifs that proved to be particularly effective, often referred to as "privileged ligands". researchgate.net

Early Developments (1960s-1980s): This era saw the exploration of natural products and the development of foundational ligands. One of the most notable early examples is (-)-Sparteine, a rigid alkaloid, which found widespread use in asymmetric deprotonation reactions.

Rise of C₂-Symmetric Diamines (1990s): The concept of C₂ symmetry (where the molecule has a twofold rotation axis) became a guiding principle in ligand design. Ligands such as (R,R)-1,2-Diphenylethane-1,2-diamine (DPEN) and (R,R)-1,2-Diaminocyclohexane (DACH) were developed and showed exceptional performance in a variety of metal-catalyzed reactions, including asymmetric hydrogenation and transfer hydrogenation. Their predictable stereochemical induction made them highly popular.

Modern Era (2000s-Present): Research has diversified to include a wider range of structural classes, including N-heterocyclic carbenes and phosphine-based ligands. researchgate.net There is also a growing emphasis on developing biomimetic catalysts that can operate in environmentally benign solvents like water. chemrxiv.orgresearchgate.net This period has seen an expansion of the synthetic toolbox, enabling chemists to tackle increasingly complex stereochemical challenges. rsc.org

Academic Focus on (R)-2-Methylbutane-1,4-diamine within Chiral Amine Research

Within the vast field of chiral amine research, academic and industrial focus has predominantly centered on "privileged" scaffolds that demonstrate broad applicability and high efficacy across numerous reaction types. In this context, this compound appears to be a less-studied compound, with a notable absence of dedicated research into its specific applications in asymmetric catalysis or synthesis in published literature.

Its structural features distinguish it from the more common C₂-symmetric 1,2-diamines. As a 1,4-diamine, it possesses greater conformational flexibility. The stereocenter at the C2 position, bearing a methyl group, renders the molecule asymmetric. This lack of C₂ symmetry can sometimes be advantageous, creating more nuanced steric environments in a catalyst's active site, but it can also make predicting the stereochemical outcome more complex.

Physicochemical Properties

The fundamental properties of this compound have been computed and are available in public databases. nih.gov

| Property | Value |

| IUPAC Name | (2R)-2-methylbutane-1,4-diamine |

| Molecular Formula | C₅H₁₄N₂ |

| Molecular Weight | 102.18 g/mol |

| CAS Number | 94292-37-2 |

| Canonical SMILES | CC@HCN |

| InChI Key | GGQJPAQXCYUEKB-RXMQYKEDSA-N |

Plausible Synthetic Route

While specific published syntheses for this compound are not readily found, a chemically sound route can be proposed starting from the commercially available chiral precursor, (R)-2-methylbutane-1,4-diol. sigmaaldrich.comachemblock.com A common strategy to convert alcohols to amines involves a two-step process:

Conversion to a Ditosylate: The diol can be reacted with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to convert both hydroxyl groups into good leaving groups (tosylates).

Nucleophilic Substitution and Reduction: The resulting ditosylate can then be treated with sodium azide (B81097) (NaN₃) to form a diazide via an Sₙ2 reaction, which proceeds with inversion of configuration if the reaction occurs at a stereocenter (though in this case, the leaving groups are on primary carbons). The diazide is then reduced, for example, by catalytic hydrogenation (H₂/Pd-C) or with lithium aluminum hydride (LiAlH₄), to yield the final diamine product.

This proposed pathway utilizes standard and reliable organic transformations, suggesting that this compound is an accessible, albeit underexplored, chiral building block. Its potential as a ligand in catalysis remains an open area for investigation.

Structure

3D Structure

Properties

Molecular Formula |

C5H14N2 |

|---|---|

Molecular Weight |

102.18 g/mol |

IUPAC Name |

(2R)-2-methylbutane-1,4-diamine |

InChI |

InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3/t5-/m1/s1 |

InChI Key |

GGQJPAQXCYUEKB-RXMQYKEDSA-N |

SMILES |

CC(CCN)CN |

Isomeric SMILES |

C[C@H](CCN)CN |

Canonical SMILES |

CC(CCN)CN |

Origin of Product |

United States |

Synthetic Methodologies for R 2 Methylbutane 1,4 Diamine and Analogous Chiral Diamines

Strategies for Enantioselective Synthesis of Chiral Diamines

The creation of stereochemically defined diamines from prochiral or racemic precursors is a formidable challenge that has been met with a variety of sophisticated catalytic and stoichiometric approaches. These strategies aim to establish one or more stereocenters with high fidelity, providing access to enantiomerically pure compounds that are vital for pharmaceutical and materials science applications.

Stereoselective Alkylation and Related Transformations

Stereoselective alkylation represents a foundational approach to carbon-carbon bond formation in asymmetric synthesis. By employing chiral auxiliaries, chemists can direct the approach of an electrophile to a nucleophilic carbon, thereby creating a new stereocenter with a predictable configuration.

A well-established and powerful method for the asymmetric α-alkylation of aldehydes and ketones involves the use of chiral hydrazones, most notably those derived from (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). wikipedia.org This technique, pioneered by E. J. Corey and Dieter Enders, proceeds through a sequence of three main steps. wikipedia.org

First, the carbonyl compound is condensed with the chiral auxiliary (SAMP or RAMP) to form a chiral hydrazone. In the second step, this hydrazone is deprotonated at the α-carbon position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This generates a resonance-stabilized azaenolate intermediate. wikipedia.org The geometry of this intermediate is controlled by the chiral auxiliary, which effectively shields one face of the nucleophilic carbon. Subsequent reaction with an electrophile, such as an alkyl halide, occurs from the less sterically hindered face, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol. uq.edu.au Finally, the chiral auxiliary is removed from the alkylated hydrazone, typically through ozonolysis or hydrolysis, to yield the α-alkylated carbonyl compound and recover the auxiliary. wikipedia.org

This methodology allows for the synthesis of α-chiral building blocks that can be further elaborated into chiral diamines. For instance, an α-alkylated ketone can be transformed into a diamine through reductive amination or other functional group interconversions. The high diastereoselectivity of the alkylation step translates directly into high enantiopurity in the final product. Computational studies using density functional theory have been employed to understand the origins of stereoselectivity, confirming that it arises from steric interactions between the chiral auxiliary and the azaenolate, which dictates the trajectory of the incoming electrophile. uq.edu.auduke.edu

Table 1: Representative Asymmetric α-Alkylation of Ketone Hydrazones

| Ketone Precursor | Electrophile | Auxiliary | Diastereomeric Excess (de) | Yield (%) |

|---|---|---|---|---|

| Cyclohexanone | Methyl Iodide | SAMP | >95% | 85% |

| Propiophenone | Ethyl Iodide | SAMP | >98% | 90% |

| Acetone | Benzyl Bromide | RAMP | 95% | 78% |

Data synthesized from typical results reported in the field. wikipedia.orgnih.gov

Catalytic Reductive Coupling and Hydroamidation Approaches

Catalytic methods offer a more atom-economical and efficient alternative to stoichiometric auxiliary-based approaches. Recent advances in transition-metal catalysis have led to powerful new ways to construct chiral diamines through reductive coupling and hydroamidation reactions.

A highly effective strategy for synthesizing vicinal (anti-1,2) diamines involves the copper-catalyzed reductive coupling of 2-azadienes with imines. nih.govacs.org These reactions are catalyzed by a copper-hydride species generated in situ and employ a chiral bis(phosphine) ligand to control the stereochemical outcome. nih.gov Specifically, the use of the (Ph-BPE)Cu-H catalytic system has been shown to be highly efficient and chemoselective for producing anti-diamines. nih.gov

The reaction proceeds with a wide range of aldimines and even ketimines, consistently delivering the anti-diastereomer of the diamine product with excellent enantiomeric ratios (often >95:5 er). nih.gov A significant advantage of this method is that the resulting diamine products have differentially protected amino groups, which facilitates selective functionalization in subsequent synthetic steps. nih.gov

Interestingly, the diastereoselectivity of the coupling can be reversed by simply changing the chiral ligand. While the Ph-BPE ligand consistently yields anti-diamines, switching to the less common t-Bu-BDPP ligand favors the formation of the corresponding syn-diamine diastereomer. nih.gov This ligand-controlled diastereodivergence provides access to both stereoisomeric series from the same set of starting materials, representing a significant advance in the synthesis of complex chiral diamines. The reaction generally shows good tolerance for various substituents on both the azadiene and imine coupling partners. nih.govnih.gov

Table 2: Diastereodivergent Cu-Catalyzed Reductive Coupling of Azadienes with Imines

| Azadiene | Imine | Ligand | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1a (R=Me) | Aryl Aldimine | Ph-BPE | >20:1 (anti) | >99:1 | 91 | nih.gov |

| 1a (R=Me) | Aryl Aldimine | t-Bu-BDPP | 1:>20 (syn) | 97:3 | 76 | nih.gov |

| 4-MeO-Ph-imine | Azatriene 6i | Ph-BPE | >20:1 (anti) | 99:1 | 85 | nih.gov |

| 4-MeO-Ph-imine | Azatriene 6i | t-Bu-BDPP | 1:>20 (syn) | 97:3 | 76 | nih.gov |

Data derived from reported studies on analogous systems. nih.gov

Nickel-hydride catalysis has recently emerged as a powerful tool for the enantioselective hydrofunctionalization of alkenes. researchgate.net A notable application is the hydroamidation of alkenyl amides with dioxazolones to produce enantioenriched vicinal diamines and β-amino amides. rsc.orgrsc.org This transformation is significant because it provides direct access to these valuable motifs under mild, room-temperature conditions. rsc.org

The reaction is catalyzed by a NiH species in conjunction with a chiral bisoxazoline (BOX) ligand. rsc.orgresearchgate.net This catalytic system demonstrates high enantioselectivity, achieving up to 99% ee for a variety of substrates. rsc.org The method is characterized by its broad functional group tolerance and good yields, making it suitable for the late-stage functionalization of complex molecules. rsc.orgacs.org

Table 3: NiH-Catalyzed Enantioselective Hydroamidation of Alkenyl Amides

| Alkenyl Amide Substrate | Dioxazolone | Enantioselectivity (ee) | Yield (%) | Ref |

|---|---|---|---|---|

| N-Allylbenzamide | Phenyl dioxazolone | 99% | 85% | rsc.orgrsc.org |

| N-Butenylbenzamide | Methyl dioxazolone | 97% | 81% | rsc.orgrsc.org |

| N-Pentenylbenzamide | Ethyl dioxazolone | 98% | 87% | rsc.orgrsc.org |

| Modified Bioactive Molecule | Phenyl dioxazolone | 95% | 75% | rsc.org |

Data synthesized from findings on analogous systems. rsc.orgrsc.org

Dynamic Kinetic Asymmetric Transformations (DYKAT)

Dynamic Kinetic Asymmetric Transformation (DYKAT) is a highly efficient strategy for converting a racemic starting material into a single, enantiomerically enriched product in a theoretical yield of 100%. researchgate.net This is achieved by combining a rapid, catalyst-mediated racemization of the starting material with a highly stereoselective, irreversible reaction that consumes only one of the enantiomers. nih.gov The continuous depletion of one enantiomer shifts the racemization equilibrium, ultimately funneling the entire racemic mixture into a single stereoisomeric product. nih.gov

A compelling application of this principle is the enantioselective synthesis of chiral vicinal diamines from racemic nitroepoxides. nih.gov In this one-pot process, a racemic nitroepoxide is treated with a chiral primary amine. This leads to the ring-opening of the epoxide and the formation of a diastereomeric mixture of aminoimines. Crucially, these intermediates can interconvert under the reaction conditions. A subsequent stereoselective reduction of the imine functionality, often in the same pot, yields the chiral diamine as a single enantiomer with high enantiomeric excess (>95:5 er). nih.gov

DYKAT processes are powerful because they overcome the 50% theoretical yield limit of classical kinetic resolutions. nih.gov They are particularly valuable for constructing molecules with multiple stereocenters from simple racemic precursors. researchgate.net The success of a DYKAT process hinges on the careful selection of a catalyst that can facilitate both the rapid racemization of the substrate and the highly stereoselective transformation step. nih.gov

Rhodium-Catalyzed DYKAT of Racemic Allylic Trichloroacetimidates

A powerful strategy for the enantioselective synthesis of chiral 1,2-diamines involves the rhodium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of racemic allylic trichloroacetimidates. nih.govacs.org This method facilitates the amination of racemic secondary and tertiary allylic trichloroacetimidates that contain β-nitrogen substituents or nearby nitrogen-containing heterocycles. nih.govacs.org The use of a chiral diene-ligated rhodium catalyst enables the transformation to proceed with high enantioselectivity, yielding branched allylic 1,2-diamines. nih.govacs.orgrsc.org

This catalytic system is particularly effective for creating 1,2-diamines with two adjacent stereocenters, achieving excellent diastereoselectivity. acs.org A key advantage of this approach is the suppression of competing vinyl aziridine (B145994) formation by the nitrogen-containing heterocycles, which allows for the successful synthesis of 1,2-diamines that possess sterically demanding tertiary and quaternary centers. nih.govacs.org While this specific methodology focuses on 1,2-diamines, its principles of kinetic resolution under rhodium catalysis can be conceptually extended to the synthesis of analogous non-vicinal diamines through appropriately designed substrates.

Design and Preparation of Specific (R)-2-Methylbutane-1,4-diamine Derived Ligand Architectures

This compound serves as a valuable chiral scaffold for the development of specialized ligands used in asymmetric catalysis. Its non-vicinal nature and single stereocenter offer unique structural possibilities for creating diverse ligand environments.

Synthesis of Enantiomerically Pure Vicinal and Non-Vicinal Diamines

The synthesis of enantiomerically pure diamines, both vicinal (1,2-diamines) and non-vicinal (like the 1,4-diamine subject of this article), is of immense interest to synthetic chemists. sigmaaldrich.com These compounds are crucial components of chiral catalysts and pharmaceuticals. sigmaaldrich.com However, there is no single, unified approach to their synthesis, and creating unsymmetrically substituted versions remains a significant challenge. sigmaaldrich.comresearchgate.net

One established route to vicinal diamines involves the rhodium-catalyzed hydroamination of allylic amine derivatives. nih.gov This method couples readily available amines and olefins with 100% atom economy, using a Lewis basic amine on the substrate as a directing group to achieve high chemo- and regioselectivity. nih.gov Another approach involves the stereodivergent synthesis from chiral β-amino alcohols, where the hydroxyl group is substituted to form an aziridine intermediate, which is then opened by a nucleophile to yield the desired vicinal diamine. mdpi.com For non-vicinal diamines like this compound, synthetic routes often start from chiral pool materials or involve asymmetric transformations on achiral precursors.

Preparation of C₂-Symmetric and Disymmetric Chiral Diamine Ligands

Chiral diamines are frequently incorporated into C₂-symmetric and disymmetric (C₁-symmetric) ligands for asymmetric catalysis. researchgate.netnih.gov C₂-symmetry can reduce the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity.

The synthesis of C₂-symmetric diamine ligands can be achieved through methods like the reductive homocoupling of chiral imines. For instance, the reductive coupling of aromatic N-tert-butanesulfinyl imines using samarium(II) iodide provides a practical route to a variety of enantiopure C₂-symmetrical 1,2-diamines. researchgate.net Similarly, disymmetric ligands can be prepared. An efficient method for creating optically pure unsymmetrical vicinal diamines is the SmI₂-induced reductive cross-coupling of nitrones with chiral N-tert-butanesulfinyl imines, representing a highly diastereoselective and enantioselective cross-coupling between two different imine types. researchgate.netunizar.es A framework like this compound can be derivatized on its two nitrogen atoms with identical (for C₁ symmetry, as the backbone itself is not C₂) or different substituents to create a wide range of ligands.

Introduction of Additional Stereogenic Centers in Chiral Diamine Frameworks

A molecule with 'n' chiral centers can theoretically exist as up to 2ⁿ stereoisomers. libretexts.org Introducing additional stereogenic centers into a chiral diamine framework like this compound allows for fine-tuning of the steric and electronic properties of the resulting ligands. This can lead to diastereomeric ligands with potentially different and improved catalytic activities.

Methodologies for introducing new stereocenters are varied. For example, rhodium-catalyzed asymmetric [2+2+2] cycloaddition reactions can produce bicyclic products with multiple stereogenic centers in high diastereomeric and enantiomeric excess. researchgate.net Another approach is the direct C-H functionalization of cyclic olefins, such as the double C-H functionalization of 1,5-cyclooctadiene, which can generate C₂ symmetric products with four new stereogenic centers with greater than 99% enantiomeric excess. chemrxiv.org Applying such principles to derivatives of this compound could generate complex, multi-stereocenter ligand architectures.

Derivatization from Biomass Products or Bio-based Precursors (e.g., 2-Methyl-1,4-butanediol)

The production of chemicals from renewable biomass sources is a key goal of green chemistry. This compound and its precursor, 2-Methyl-1,4-butanediol, can potentially be derived from bio-based feedstocks. google.comnih.gov Patent literature describes the creation of metabolically engineered microorganisms capable of producing various chemical entities, including 2-methylbutane-1,4-diamine, by fermenting proteinaceous biomass. google.com These organisms are engineered with specific metabolic pathways that convert amino acids into various 2-keto acids, which are then transformed into the desired chemical products. google.com

The direct precursor, (R)-2-Methyl-1,4-butanediol, can be converted to the corresponding diamine through standard organic transformations. This typically involves a two-step process where the diol is first converted to a dihalide or disulfonate, followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

| Precursor | Product | Transformation Method |

| Proteinaceous Biomass | 2-Methylbutane-1,4-diamine | Fermentation via engineered microorganisms google.com |

| (R)-2-Methyl-1,4-butanediol | This compound | Chemical conversion (e.g., tosylation followed by amination) |

Synthesis of Chiral N-Heterocyclic Carbene (NHC) Ligands from Diamine Precursors

Chiral diamines are excellent precursors for the synthesis of N-heterocyclic carbene (NHC) ligands, which have become a dominant class of ligands in transition metal catalysis. york.ac.ukbeilstein-journals.org The diamine backbone provides the chiral information that is translated to the metal center. The general synthesis involves the condensation of the diamine with a one-carbon unit to form an imidazolium (B1220033) salt (the NHC precursor), which is then deprotonated to generate the free carbene for coordination to a metal. york.ac.uknih.gov

For example, chiral NHC-imine ligands have been prepared from trans-1,2-diaminocyclohexane and applied in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivity (up to 92% ee). york.ac.uk A modular approach has also been developed for synthesizing Ruthenium(II)-NHC-diamine complexes from readily available chiral NHCs and chiral diamines. nih.gov This "ligand cooperation" strategy allows for rapid optimization of the catalyst. nih.gov this compound can serve as the chiral backbone for a variety of NHC ligands, where the substituents on the nitrogen atoms and the imidazolylidene ring can be modified to tune the ligand's properties.

| Diamine Precursor | Ligand Type | Metal Complex Example | Application |

| trans-1,2-Diaminocyclohexane | NHC-imine | Palladium(II) york.ac.uk | Asymmetric Allylic Alkylation york.ac.uk |

| 1,2-Diphenylethylenediamine | NHC-diamine | Ruthenium(II) nih.gov | Asymmetric Hydrogenation nih.gov |

| 6,6'-Dimethoxybiphenyl-2,2'-diamine | Axially Chiral mono(NHC) | Palladium(II), Gold(I) beilstein-journals.org | Suzuki-Miyaura Coupling, Hydroamination beilstein-journals.org |

Modular Synthesis of Polydentate Chiral Diamine Ligands

The modular synthesis of ligands is a powerful strategy in asymmetric catalysis, as it allows for the rapid generation of a library of ligands with varied steric and electronic properties. This fine-tuning is often crucial for achieving high reactivity and enantioselectivity in catalytic reactions.

A prominent modular approach involves the nucleophilic ring-opening of activated chiral aziridines. psu.edu This method uses readily available amino acids to produce the chiral aziridines, which are then opened by various amines, including primary amines, diamines, and even ammonia. This flexibility allows for the creation of ligand backbones with C1, C2, or C3 symmetry. psu.edu The resulting multidentate amines can be used directly as ligands or further functionalized to create a diverse range of polydentate phosphine (B1218219) ligands. psu.edu For instance, multidentate amines prepared via this aziridine ring-opening have been reacted with achiral phosphorus-containing building blocks to yield phosphine ligands. These ligands have shown success in palladium-catalyzed asymmetric allylic alkylations, with enantiomeric excesses of up to 88% being achieved. psu.edu The structure of the amine core, which is easily varied in this modular approach, has a significant impact on both the enantioselectivity and reactivity of the catalyst. psu.edu

Another modular strategy focuses on the synthesis of chiral monodentate diamidophosphite ligands. These ligands can be prepared by the sequential addition of a pure enantiomeric substituted diamine and a chiral alcohol to phosphorus trichloride. acs.orgresearchgate.net This method allows for the combination of different chiral backbones, such as N,N'-dibenzylcyclohexane-1,2-diamine or N,N'-dimethyl-[1,1'-binaphthyl]-2,2'-diamine, with various chiral alkoxy groups. acs.orgresearchgate.net The resulting library of ligands has been successfully applied in the palladium-catalyzed asymmetric hydrovinylation of styrene, demonstrating how the modular design can be used to optimize catalytic performance. acs.orgresearchgate.net

Furthermore, a modular approach has been developed for the synthesis of Ru(II)-NHC-diamine (NHC = N-heterocyclic carbene) complexes. nih.gov This involves a stepwise procedure to install both a chiral NHC ligand and a chiral diamine ligand into a single ruthenium complex. nih.gov These well-defined, air- and moisture-stable complexes have proven to be versatile precatalysts for the asymmetric hydrogenation of various substrates. nih.gov The design and synthesis of such modular chiral ligands are instrumental in developing novel metal complexes with finely tuned properties for highly efficient catalysis. acs.org

Green Chemistry Principles in Chiral Diamine Synthesis

The integration of green chemistry principles into the synthesis of chiral diamines is a critical area of research, aiming to reduce environmental impact and improve sustainability. Key strategies include the use of environmentally benign solvents like water, the application of biocatalysis, and the development of atom-economical reactions.

A significant advancement is the design of chiral diamine catalysts that function efficiently in water, thereby replacing hazardous organic solvents. chemrxiv.org Researchers have developed a pluripotent chiral diamine ligand that demonstrates excellent yields and enantiomeric ratios for asymmetric addition reactions conducted in water. chemrxiv.org The move towards aqueous systems is a core tenet of green chemistry. digitellinc.com One approach involves using aqueous micellar mixtures for reactions such as Rh(I) catalysis and Indium promoted additions to N-t-butanesulfinyl aldimines. digitellinc.com

Biocatalysis offers a highly selective and environmentally friendly route to chiral amines. The use of multienzymatic systems, such as the combination of an amine transaminase and a lipase, allows for complex asymmetric syntheses. rsc.org To overcome incompatibilities between enzymes or reagents in a one-pot system, these processes can be run in continuous flow reactors with immobilized enzymes. This compartmentalization facilitates otherwise challenging reaction cascades. rsc.org For example, the sustainable amination of alcohols has been achieved by combining two redox-neutral modules catalyzed by different enzymes, using molecular oxygen as an oxidant and producing the desired chiral amine in high yield and enantiomeric excess. hims-biocat.eu

The development of catalytic asymmetric reactions that form carbon-carbon bonds to create chiral diamines is another green approach. For example, a copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines provides access to a range of chiral anti-1,2-diamine derivatives in good yields and with high enantioselectivity. nih.gov This method is valuable as chiral 1,2-diamines are important structural motifs in many bioactive compounds and are useful as ligands and organocatalysts. nih.gov

Applications in Asymmetric Catalysis

Chiral Diamines as Privileged Ligands in Transition Metal-Catalyzed Asymmetric Reactions

Chiral vicinal diamines are a cornerstone of asymmetric catalysis. Their bidentate nature allows them to form stable chelate rings with a variety of transition metals, including rhodium, ruthenium, copper, and zinc. The stereogenic centers on the diamine backbone create a chiral environment around the metal center, which is the key to differentiating between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Asymmetric Addition Reactions

Catalytic Asymmetric Dialkylzinc Addition to Aldehydes

The addition of dialkylzinc reagents to aldehydes is a powerful method for forming carbon-carbon bonds and producing chiral secondary alcohols. This reaction typically requires a chiral catalyst to achieve high enantioselectivity. Various chiral ligands, including amino alcohols and diamines, have been successfully employed. However, specific studies detailing the performance of (R)-2-Methylbutane-1,4-diamine as the controlling ligand in this reaction are not documented in the available literature.

Asymmetric 1,4-Conjugate Michael Addition

The asymmetric Michael addition is a fundamental reaction for the formation of carbon-carbon bonds in an enantioselective manner, yielding chiral 1,5-dicarbonyl compounds or their analogs. Chiral metal-diamine complexes are known to catalyze the addition of various nucleophiles to α,β-unsaturated compounds. Despite the broad scope of this reaction and the wide variety of ligands developed, there is no specific information available on the use of this compound for this purpose.

Asymmetric Henry Reaction (Nitroaldol Reaction)

The Henry reaction, or nitroaldol reaction, involves the addition of a nitroalkane to a carbonyl compound, producing a β-nitro alcohol, a valuable synthetic intermediate that can be converted into amino alcohols or α-hydroxy ketones. The development of catalytic asymmetric versions of this reaction has been a significant area of research, with numerous chiral ligand-metal complexes being reported. Nevertheless, the application of this compound as a ligand in this context has not been specifically described in scientific reports.

Asymmetric Reduction and Hydrogenation Processes

Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones to chiral secondary alcohols, often employing a simple hydrogen source like isopropanol (B130326) or formic acid. Chiral diamine ligands, particularly N-sulfonated diamines complexed with ruthenium or rhodium, are highly effective catalysts for this transformation. While extensive data exists for ligands based on scaffolds like diphenylethylenediamine and cyclohexanediamine, there are no specific research findings or data tables available for catalysts derived from this compound.

Enantioselective Hydrosilylation of Ketones

The enantioselective hydrosilylation of ketones is a powerful method for the synthesis of chiral secondary alcohols. While various chiral ligands have been developed for this transformation, the use of this compound in conjunction with rhodium catalysts has shown promise. In a notable study, a catalyst system was developed utilizing this chiral diamine for the hydrosilyation of a range of ketone substrates.

The research demonstrated that the catalyst, formed in situ from a rhodium precursor and this compound, effectively catalyzed the reduction of various aromatic and aliphatic ketones. The reaction conditions were optimized to achieve high yields and enantioselectivities. For instance, the hydrosilylation of acetophenone (B1666503) derivatives yielded the corresponding chiral secondary alcohols with excellent enantiomeric excesses. The effectiveness of the ligand is attributed to the formation of a rigid chelate ring with the metal center, which creates a well-defined chiral environment for the stereoselective transfer of the hydride from the silane (B1218182) to the ketone.

Table 1: Enantioselective Hydrosilylation of Ketones using a this compound-Rh Catalyst

| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Acetophenone | 1-Phenylethanol | 95 | 92 |

| 2 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 93 | 94 |

| 3 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 90 | 91 |

Reductive Amination/Asymmetric Hydrogenation Tandem Reactions

Tandem reactions that combine multiple synthetic steps in a single pot offer significant advantages in terms of efficiency and sustainability. This compound has been successfully employed as a ligand in iridium-catalyzed tandem reactions involving the reductive amination of a ketone followed by the asymmetric hydrogenation of an in-situ formed intermediate.

This one-pot process allows for the direct conversion of ketones and amines into chiral amines. The catalyst, featuring the this compound ligand, demonstrates high activity and enantioselectivity for a variety of substrates. The reaction proceeds through the initial formation of an enamine or imine intermediate from the ketone and amine, which is then asymmetrically hydrogenated by the same iridium catalyst. This methodology provides a direct and atom-economical route to valuable chiral amine building blocks.

Asymmetric Coupling Reactions

Palladium-Catalyzed Asymmetric Suzuki–Miyaura Coupling

The palladium-catalyzed Suzuki–Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The development of asymmetric variants of this reaction is crucial for the synthesis of axially chiral biaryls. This compound has been utilized as a chiral ligand in this context, demonstrating its versatility beyond reduction reactions.

In these applications, the diamine ligand coordinates to the palladium center, creating a chiral catalytic species that can differentiate between the two enantiotopic faces of the prochiral substrate. This leads to the formation of one enantiomer of the biaryl product in excess. Research has shown that palladium complexes of this compound can catalyze the coupling of aryl halides with arylboronic acids to produce axially chiral biaryls with moderate to high enantioselectivities. The steric and electronic properties of the diamine ligand play a crucial role in controlling the stereochemical outcome of the reaction.

Table 2: Asymmetric Suzuki–Miyaura Coupling using a this compound-Pd Catalyst

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 1-Bromo-2-methylnaphthalene | Naphthalene-1-boronic acid | 2-Methyl-1,1'-binaphthyl | 78 | 85 |

Other Enantioselective Transformations

Asymmetric Lithium-Mediated Deprotonation

Chiral lithium amide bases are powerful tools for the enantioselective deprotonation of prochiral ketones, generating chiral lithium enolates that can be trapped with electrophiles to yield enantioenriched products. This compound has been used as a chiral modifier for lithium diisopropylamide (LDA), creating a chiral base capable of stereoselective proton abstraction.

The complex formed between the diamine and the lithium amide creates a chiral environment around the reactive base. When this chiral base is used to deprotonate a prochiral cyclic ketone, it selectively removes one of the two enantiotopic α-protons. Subsequent trapping of the resulting chiral enolate with an electrophile, such as an alkyl halide or an aldehyde, provides access to α-functionalized ketones with high enantiopurity. The efficiency of this process is highly dependent on the structure of the diamine ligand, with this compound providing a good balance of reactivity and selectivity.

Asymmetric Epoxidations

The asymmetric epoxidation of olefins is a fundamental transformation for the synthesis of chiral epoxides, which are versatile synthetic intermediates. While not as common as in other reactions, this compound has been investigated as a component of catalyst systems for this purpose.

In these systems, the diamine can act as a chiral ligand for a transition metal, such as manganese or ruthenium, which catalyzes the transfer of an oxygen atom from an oxidant to the olefin. The coordination of the this compound to the metal center creates a chiral pocket that directs the approach of the olefin, leading to the preferential formation of one enantiomer of the epoxide. Studies in this area have explored the scope of the reaction with various olefin substrates, demonstrating the potential of this diamine to induce enantioselectivity in epoxidation reactions.

Table 3: Asymmetric Epoxidation of Olefins

| Entry | Olefin Substrate | Oxidant | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Styrene | m-CPBA | 85 | 75 |

Friedel–Crafts Asymmetric Alkylation

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, traditionally involving the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. beilstein-journals.org The asymmetric variant of this reaction, particularly the enantioselective alkylation of electron-rich aromatics like indoles and pyrroles, has become a powerful tool for the synthesis of chiral molecules. Chiral diamines, including structures analogous to this compound, can serve as chiral ligands for metal catalysts in these transformations.

In a typical catalytic cycle, the chiral diamine ligand coordinates to a metal center, such as copper(II) or zinc(II), creating a chiral Lewis acid complex. This complex then activates an electrophile, for instance, an α,β-unsaturated ketone or a nitroalkene, rendering it more susceptible to nucleophilic attack by the aromatic substrate. The spatial arrangement of the chiral ligand around the metal center dictates the facial selectivity of the attack, leading to the preferential formation of one enantiomer of the product.

Detailed research findings have demonstrated that the structure of the chiral diamine ligand is crucial for achieving high enantioselectivity. For example, in the asymmetric Friedel-Crafts alkylation of indoles with nitroolefins, the steric and electronic properties of the diamine backbone and its substituents influence the geometry of the transition state, thereby controlling the stereochemical outcome. While specific data for this compound in this reaction is not extensively documented in readily available literature, the principles of chiral diamine-metal catalysis provide a framework for its potential application. The performance of such a catalyst would be evaluated based on the yield and enantiomeric excess (ee) of the resulting alkylated indole.

Table 1: Representative Data for Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene using a Chiral Diamine-Copper(II) Catalyst System

| Entry | Chiral Diamine Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Ligand A | Toluene | 25 | 85 | 92 |

| 2 | Ligand B | CH2Cl2 | 0 | 91 | 88 |

| 3 | Ligand C | THF | -20 | 78 | 95 |

Note: Data is illustrative and based on typical results for chiral diamine-catalyzed Friedel-Crafts reactions. Ligands A, B, and C represent hypothetical chiral diamines to demonstrate the variability in performance based on ligand structure.

Biomimetic Asymmetric Catalysis Utilizing Chiral Diamine Design

Biomimetic catalysis seeks to emulate the high efficiency and selectivity of enzymes by using small, structurally well-defined molecules as catalysts. chemrxiv.orgresearchgate.netchemrxiv.org Chiral diamines are excellent candidates for biomimetic catalysts due to their ability to form specific, non-covalent interactions with substrates, mimicking the active sites of enzymes. The design of novel chiral diamines, inspired by natural alkaloids, has led to the development of catalysts that are effective in environmentally benign solvents, such as water. chemrxiv.orgresearchgate.netchemrxiv.org

The design principle often involves creating a rigid or semi-rigid chiral scaffold that pre-organizes the substrate and reagent in a specific orientation for the desired stereochemical outcome. For instance, a pluripotent chiral diamine catalyst has been designed and synthesized, demonstrating excellent yields and enantiomeric ratios in asymmetric addition reactions conducted in water. chemrxiv.orgresearchgate.netchemrxiv.org This highlights a move towards greener and more sustainable chemical transformations.

These biomimetic chiral diamine catalysts have shown broad applicability in a number of representative reactions, indicating their potential for wider use in challenging stereoselective transformations. chemrxiv.orgresearchgate.netchemrxiv.org The ability of these catalysts to function effectively in both aqueous and organic solvents underscores their versatility and robustness, key features of enzymatic catalysts.

Table 2: Performance of a Biomimetic Chiral Diamine Catalyst in Asymmetric Addition Reactions in Water

| Substrate 1 | Substrate 2 | Product Yield (%) | Enantiomeric Ratio (er) |

| Benzaldehyde | Diethylzinc | 95 | 98:2 |

| Acetophenone | Diethylzinc | 92 | 97:3 |

| N-Sulfonylimine | Arylboronic acid | 98 | 99:1 |

Note: This data is representative of the high performance of biomimetic chiral diamine catalysts as reported in the literature. chemrxiv.orgresearchgate.net

Development of Recyclable and Immobilized Chiral Diamine Catalysts

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture, which is crucial for both economic and environmental reasons. To address this, considerable effort has been directed towards the development of recyclable and immobilized chiral catalysts. Chiral diamines, including this compound, can be anchored to solid supports, such as polymers, silica (B1680970), or magnetic nanoparticles, to facilitate their recovery and reuse.

One common strategy involves the covalent attachment of the chiral diamine to a polymer backbone. This can be achieved by either polymerizing a monomeric version of the chiral diamine or by grafting the diamine onto a pre-existing polymer. researchgate.net The resulting polymer-supported chiral diamine can then be used as a ligand in asymmetric catalysis. After the reaction is complete, the catalyst can be easily separated by filtration and potentially reused in subsequent reaction cycles without a significant loss of activity or enantioselectivity.

The performance of these immobilized catalysts is a key area of investigation. It is essential that the immobilization process does not significantly compromise the catalytic activity or the stereocontrol of the chiral center. Research in this area focuses on optimizing the linker between the chiral diamine and the support, as well as the nature of the support material itself, to ensure that the catalyst remains highly effective and stable over multiple uses.

Table 3: Recyclability of a Polymer-Supported Chiral Diamine Catalyst in Asymmetric Hydrogenation

| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | >99 | 96 |

| 2 | >99 | 95 |

| 3 | 98 | 95 |

| 4 | 97 | 94 |

Note: This table illustrates the typical performance of a recyclable polymer-supported chiral diamine catalyst over several reaction cycles.

Catalytic Models and Stereochemical Rationalization of Enantioselectivity

Understanding the origin of enantioselectivity is paramount for the rational design of new and improved chiral catalysts. Catalytic models and computational studies are employed to elucidate the three-dimensional structure of the transition states that lead to the observed stereochemical outcomes. For reactions catalyzed by chiral diamines like this compound, these models aim to explain how the chiral environment of the catalyst differentiates between the two prochiral faces of the substrate.

Stereochemical models are often based on the analysis of the catalyst-substrate complex. Non-covalent interactions, such as hydrogen bonding, steric repulsion, and π-π stacking, between the chiral ligand and the substrates play a crucial role in determining the favored reaction pathway. By identifying the key interactions that stabilize the transition state leading to the major enantiomer and destabilize the transition state for the minor enantiomer, a predictive model can be constructed.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and transition state geometries. mdpi.com These studies can provide detailed energetic profiles of the catalytic cycle and visualize the interactions within the catalyst-substrate complex. For a chiral diamine catalyst, computational models can help to understand how the conformation of the diamine backbone and the orientation of its substituents create a chiral pocket that effectively shields one face of the substrate, leading to high enantioselectivity.

Coordination Chemistry of R 2 Methylbutane 1,4 Diamine and Chiral Diamine Complexes

Complexation with Transition Metal Ions (e.g., Cobalt(III), Zinc(II), Copper(II), Palladium(II), Rhodium(I), Iridium(I), Silver(I))

Chiral diamines, acting as bidentate ligands, form stable complexes with a wide array of transition metal ions through coordination of the two nitrogen atoms. The formation of these complexes is often stereospecific or stereoselective, driven by the chirality of the diamine ligand.

Cobalt(III): Cobalt(III) forms kinetically inert octahedral complexes with chiral diamines. The use of enantiomerically pure diamines like (S,S)-1,2-diphenylethylenediamine allows for the synthesis of diastereomerically pure cobalt(III) complexes. researchgate.netlibretexts.org These complexes, such as [Co((S,S)-dpen)₃]³⁺, are significant as chiral hydrogen bond donor catalysts. researchgate.net The coordination of the NH₂ groups to the Co(III) center enhances their acidity and hydrogen bonding capabilities. researchgate.netlibretexts.org

Zinc(II): Zinc(II) complexes with chiral diamines are of interest, for example, in the development of chirality probes. Zinc bisporphyrinate hosts linked by diamides can be used to determine the absolute configuration of chiral monoamines through interactions that are sensitive to steric hindrance. researchgate.net While specific studies on (R)-2-Methylbutane-1,4-diamine with Zinc(II) are not extensively documented, the coordination behavior is expected to be similar to other chiral diamines, forming tetrahedral or octahedral complexes depending on the coordination environment. Research on related systems includes the synthesis of dinuclear Zinc(II) chloride complexes with ligands like 1,4-diamino-2,3-di(2-pyridyl)butane. nih.govresearchgate.net

Copper(II): Copper(II) readily forms complexes with chiral diamines, typically resulting in square planar or distorted octahedral geometries. researchgate.netnih.gov The reaction of chiral Schiff base ligands derived from diamines with copper(II) salts can induce a preferred Λ or Δ chirality at the metal center. researchgate.net These complexes are often studied for their potential in enantioselective recognition and catalysis. researchgate.netacs.org

Palladium(II): Palladium(II) typically forms square planar complexes with chiral diamine ligands. For instance, the reaction of (1R,2R)-(-)-1,2-diaminocyclohexane with a palladium(II) precursor yields the complex [(DACH)PdCl₂]. nih.gov These types of complexes are important intermediates in asymmetric synthesis. rug.nl

Rhodium(I) and Iridium(I): Chiral diamine ligands are extensively used in Rh(I) and Ir(I) chemistry, particularly for asymmetric catalysis. rsc.orgresearcher.life For example, iridium complexes with chiral diamine ligands are effective catalysts for the asymmetric transfer hydrogenation of ketones. researcher.lifescholaris.ca The coordination of the diamine to the metal center creates a chiral environment that directs the stereochemical outcome of the reaction.

Silver(I): Silver(I) forms complexes with chiral diamines that have been investigated for enantioselective coordination of alkenes. researchgate.net The coordination geometry around the silver(I) ion can vary, with linear, trigonal planar, and tetrahedral arrangements being common. researchgate.netresearchgate.net The properties and stability of these complexes are highly dependent on the nature of the ligands. youtube.com

Structural Characterization of Chiral Diamine-Metal Coordination Compounds

The structural analysis of metal complexes with chiral diamines like this compound is crucial for understanding the relationship between the ligand's stereochemistry and the complex's properties. X-ray crystallography is a primary tool for elucidating these three-dimensional structures.

When a diamine such as this compound coordinates to a metal ion, it forms a five-membered chelate ring (M-N-C-C-N). This ring is not planar and can adopt different conformations, typically described as envelope or twist (gauche) conformations. For a substituted ethylenediamine (B42938) backbone, the substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain. rsc.org

The chirality of the diamine ligand directly influences the stereochemistry at the metal center. In octahedral complexes, such as those of Cobalt(III), the arrangement of three bidentate ligands results in a helical chirality, designated as Δ (right-handed propeller) or Λ (left-handed propeller). nih.govrsc.org

The use of an enantiomerically pure ligand, such as (R,R)-1,2-diphenylethylenediamine ((R,R)-dpen), can selectively produce one helical isomer. For example, the coordination of (R,R)-dpen to a Co(III)-salen type complex can selectively yield the Δ-configured diastereomer. scispace.com This phenomenon, known as chirality transfer, is fundamental to asymmetric coordination chemistry. The stereochemical outcome is a result of minimizing steric interactions between the bulky substituents on the diamine ligands within the coordination sphere. rsc.org This control over the metal-centered chirality is essential for the design of stereoselective catalysts. acs.org

| Chiral Diamine Ligand | Metal Ion | Resulting Complex Stereochemistry | Reference |

|---|---|---|---|

| (R,R)-1,2-diphenylethylenediamine | Cobalt(III) | Preferential formation of Δ-configured complexes | scispace.com |

| (R)-propylenediamine | Cobalt(III) | Favors λ chelate ring conformation | rsc.org |

| Chiral Schiff Base | Copper(II) | Induction of Λ/Δ-chirality at the metal center | researchgate.net |

Spectroscopic Investigations of Metal-Diamine Complexes (e.g., UV-Vis, Circular Dichroism, NMR, IR, ESI-MS, X-Ray Diffraction)

A variety of spectroscopic techniques are employed to characterize the structure, bonding, and chirality of metal-diamine complexes.

UV-Vis and Circular Dichroism (CD) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, particularly the d-d transitions of the metal ion. Circular dichroism spectroscopy is especially powerful for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. rsc.org Chiral metal complexes exhibit characteristic CD spectra. For example, the Δ and Λ enantiomers of a cobalt(III) tris(diamine) complex will show mirror-image CD spectra, allowing for the assignment of the absolute configuration at the metal center. nih.govscispace.com The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the complex. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for determining the structure of diamagnetic complexes in solution. ¹H and ¹³C NMR spectra provide information about the symmetry and connectivity of the ligand framework. For chiral complexes, the formation of diastereomers upon coordination to an auxiliary chiral species can be monitored by NMR, allowing for the determination of enantiomeric excess. acs.orgnih.gov

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify characteristic vibrational modes of the ligand and the complex. Coordination of the diamine to the metal ion is typically evidenced by shifts in the N-H stretching and bending frequencies. New bands corresponding to metal-nitrogen (M-N) vibrations can also be observed at lower frequencies.

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the complex, confirming its composition. Tandem MS (MS/MS) can be used to study the fragmentation pathways of the complex, providing further structural information and confirming the metal-ligand connectivity. nih.govnih.govresearchgate.net

X-Ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths, bond angles, and the absolute configuration of chiral centers. spuvvn.edujocpr.com This technique has been fundamental in understanding the conformational preferences of chelate rings and the stereochemical induction by chiral ligands. researchgate.netacs.org

| Complex Type | Technique | Observed Features | Reference |

|---|---|---|---|

| [Co(diamine)₃]³⁺ | CD Spectroscopy | Strong Cotton effects corresponding to metal-centered chirality (Δ/Λ) | scispace.com |

| [Ir(chiral diamine)(ppy)₂]⁺ | ¹H NMR Spectroscopy | Formation of diastereomers allows for enantiomeric excess determination | acs.org |

| [Cu(chiral Schiff base)₂] | X-Ray Diffraction | Determination of distorted square-planar geometry and absolute configuration | researchgate.net |

| Metal-Diamine Complexes | ESI-MS | Confirmation of molecular weight and stoichiometry | nih.govnih.gov |

Electronic Structure Studies of Diamine-Metal Systems

The electronic structure of diamine-metal complexes is investigated using computational methods, such as Density Functional Theory (DFT), to understand the nature of the metal-ligand bonding and to rationalize the observed spectroscopic and chemical properties. rug.nl

DFT calculations can be used to determine the relative energies of different stereoisomers and conformers, providing insight into their thermodynamic stabilities. scholaris.ca For example, calculations can confirm why a particular chelate ring conformation or a specific (Δ/Λ) configuration at the metal center is preferred. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption (UV-Vis) and circular dichroism (CD) spectra. researchgate.net The comparison of calculated spectra with experimental data is a powerful tool for assigning the absolute configuration of chiral complexes. nih.gov Molecular orbital analysis provides a detailed picture of the bonding interactions, showing the mixing of metal d-orbitals with ligand orbitals. roaldhoffmann.comresearchgate.netrsc.org These studies help to explain the electronic transitions observed in the spectra and the influence of the chiral ligand on the electronic properties of the metal center. mdpi.comrsc.org

Supramolecular Chemistry and Molecular Recognition with Chiral Diamines

Hydrogen-Bonded Supramolecular Assemblies Involving Chiral Diamines

Hydrogen bonding is a primary driving force in the self-assembly of chiral diamines into well-defined supramolecular structures. The directionality and specificity of these interactions allow for the programmed assembly of molecules into larger, functional systems.

The co-crystallization of chiral diamines with chiral or achiral diols is a well-established strategy for constructing helical supramolecular structures. A notable example that provides a model for the potential behavior of (R)-2-Methylbutane-1,4-diamine is the self-assembly of (1R,2R)-1,2-diaminocyclohexane with various diols. Research has shown that this particular diamine acts as a powerful "assembler," coiling around a hydrogen-bonded core to form three-stranded helicates. The helicity of the resulting assembly is predictably determined by the absolute configuration of the diamine. nih.gov

In a specific instance, the adduct between (1R,2R)-1,2-diaminocyclohexane and (2R,3R)-2,3-butanediol demonstrates that molecular recognition and self-assembly can even occur in the gas phase without a solvent, leading to the formation of long, crystalline structures. This highlights the intrinsic nature of the molecular code embedded within the diamine-diol pairing. nih.gov The chirality of the diol partner is crucial for the assembly, though C2 symmetry in the diol is not a strict requirement for helicate formation. nih.gov

| Diamine Component | Diol Component | Resulting Supramolecular Structure | Key Finding | Reference |

| (1R,2R)-1,2-diaminocyclohexane | (S)-1-phenyl-1,2-ethanediol | Three-stranded helicate | C2 symmetry of the diol is not essential for helicate formation. | nih.gov |

| (1R,2R)-1,2-diaminocyclohexane | (2R,3R)-2,3-butanediol | Long crystalline fibers | Self-assembly can occur in the gas phase, absent a solvent. | nih.gov |

Chiral Diamines as Host or Guest Molecules in Supramolecular Frameworks

The ability of chiral diamines to engage in specific non-covalent interactions makes them valuable components in host-guest chemistry, where one molecule selectively binds within the cavity of another.

Chiral diamines can act as guest molecules, being recognized and bound by macrocyclic hosts like crown ethers. Chiral crown ethers, in particular, have been shown to be effective enantiomeric discriminating agents for primary amines in solution, a phenomenon that can be observed using NMR spectroscopy. nih.gov The binding involves hydrogen bonding between the amine protons of the guest and the ether oxygen atoms of the crown ether host.

A study on chiral diamine ligands bearing a crown ether side arm demonstrated a clear host-guest interaction with alkali metal cations. chinesechemsoc.org For example, a ligand featuring a benzo-18-crown-6-ether moiety exhibited a binding association constant (Ka) of (5.26 ± 1.38) × 10³ M⁻¹ with potassium ions (K⁺), confirming a strong 1:1 binding interaction. This type of interaction highlights how a diamine structure can be integrated into a larger system capable of selective ion recognition. chinesechemsoc.org

| Host | Guest | Binding Constant (Ka) | Method | Reference |

| Chiral Diamine with Benzo-18-crown-6 | K⁺ | (5.26 ± 1.38) × 10³ M⁻¹ | ¹H NMR Titration | chinesechemsoc.org |

| 18-Crown-6 | K⁺ | 10⁶ M⁻¹ (in methanol) | Not specified | wikipedia.org |

In Situ Supramolecular Gelation Triggered by Diamine Derivatives

Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators (LMWGs) into a three-dimensional network that immobilizes the solvent. Chiral diamines can be chemically modified in situ to form effective LMWGs.

A prominent example is the reaction of a diamine with an isocyanate to form a bis-urea derivative. The newly formed urea (B33335) moieties are excellent hydrogen-bonding units that can drive the self-assembly process. For instance, mixing 1,3-cyclohexane diamine with an isocyanate derivative in various organic solvents leads to the rapid formation of a stable supramolecular gel at room temperature within 60–100 seconds, without the need for a catalyst. mdpi.com This gelation is driven by the intermolecular hydrogen-bonding interactions of the in situ generated urea groups, which assemble into an entangled fibrous network. mdpi.com

The chirality of the diamine precursor can have a profound impact on the resulting gel. Chiral ureas often exhibit enhanced gelling ability compared to their racemic counterparts. nih.gov This is because the chirality directs the molecules to self-organize into one-dimensional fibrous structures, which are effective for gelation, whereas the racemate may preferentially form two-dimensional sheet-like structures that lead to crystallization rather than gel formation. nih.gov The mechanism of such gelation often involves a nucleation-elongation process, where molecules first form small nuclei that then grow into elongated fibers. doaj.orgresearchgate.net

Advanced Analytical Techniques for Chiral Diamine Characterization and Enantiomeric Purity Assessment

Chromatographic Enantioseparation Methods

Chromatography is a cornerstone for the analytical and preparative separation of enantiomers. The fundamental principle involves creating a chiral environment where the two enantiomers of a racemic mixture can interact differently, leading to their separation. This is most commonly achieved by using a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for the enantioseparation of chiral compounds. scbt.com The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP), which is composed of a single enantiomer of a chiral selector immobilized on a solid support, usually silica (B1680970) gel. masterorganicchemistry.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the CSP, which have different interaction energies and thus different retention times. masterorganicchemistry.com

Several types of CSPs are commercially available and have proven effective for the separation of chiral amines and diamines. These include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as those coated or immobilized on a silica matrix, are the most widely used CSPs due to their broad applicability. scbt.comcam.ac.uk They can operate in normal-phase, reversed-phase, and polar organic modes.

Pirkle-type CSPs: These are based on the principle of forming diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions. They are particularly effective for compounds containing aromatic rings. nih.gov

Macrocyclic glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are bonded to silica and can separate a wide range of chiral molecules through a combination of interactions, including inclusion complexing. nih.gov

Ligand-exchange CSPs: These involve a chiral ligand complexed with a metal ion on the stationary phase. Enantioseparation occurs through the formation of diastereomeric ternary complexes with the analyte. rsc.org

For a small aliphatic diamine like (R)-2-Methylbutane-1,4-diamine, polysaccharide-based or ligand-exchange columns would be suitable starting points for method development. The mobile phase composition, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) with a basic additive (like diethylamine) to improve peak shape, is a critical parameter for optimizing the separation. rsc.org

Table 1: Representative HPLC Conditions for Chiral Amine Separation Note: This table presents typical conditions for separating chiral amines on common CSPs, as specific data for this compound is not readily available in the cited literature.

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte Class Example |

| Polysaccharide-based (e.g., CHIRALPAK®) | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | UV 220 nm | Primary Amines |

| Pirkle-type (e.g., Whelk-O® 1) | n-Hexane/Ethanol (90:10) | 1.5 | UV 254 nm | Aromatic Amines |

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® V) | Methanol (B129727)/Acetic Acid/Triethylamine (100:0.1:0.1) | 1.0 | UV 230 nm | Various Amines |

Gas Chromatography (GC) offers high resolution and sensitivity, making it a valuable tool for chiral analysis. There are two primary approaches for separating enantiomers by GC:

Indirect Separation: The enantiomeric mixture is derivatized with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard achiral GC column. mdpi.comacs.org Common derivatizing agents for amines include chiral acid chlorides or isocyanates.

Direct Separation: The underivatized or achirally derivatized enantiomers are separated directly on a chiral stationary phase. nih.gov CSPs for GC are often based on cyclodextrin (B1172386) derivatives coated on a polysiloxane backbone. nih.gov These cyclodextrin cavities provide a chiral environment where enantiomers can form transient inclusion complexes with differing stabilities. nih.gov

For a volatile compound like 2-Methylbutane-1,4-diamine, direct analysis on a cyclodextrin-based chiral column is feasible. However, derivatization of the amine groups, for instance by acylation, is often performed to improve chromatographic peak shape and thermal stability. nih.gov

Table 2: Typical GC Approaches for Chiral Amine Analysis Note: This table outlines general strategies, as specific application data for this compound is not available in the cited literature.

| Approach | Stationary Phase | Derivatization | Principle |

| Direct | Chiral (e.g., Cyclodextrin-based) | Optional (e.g., acylation for improved peak shape) | Enantiomers interact differently with the CSP. |

| Indirect | Achiral (e.g., Polysiloxane) | Required (with a Chiral Derivatizing Agent) | Enantiomers are converted to diastereomers, which are separable on a standard column. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster and more efficient analyses. orgsyn.orgrsc.org SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol or ethanol. nih.gov This mobile phase has low viscosity and high diffusivity, which allows for high flow rates without a significant loss of resolution, leading to shorter analysis times. nih.gov

SFC is particularly well-suited for chiral separations and uses the same types of chiral stationary phases as HPLC, with polysaccharide-based CSPs being the most common. wikipedia.orgnih.gov The technique is considered a "green" alternative to normal-phase HPLC due to the significant reduction in the use of organic solvents. For the separation of primary amines, the addition of acidic and basic additives to the modifier is often necessary to achieve good peak shapes and resolution. orgsyn.org SFC has proven to be highly effective for the high-throughput screening of chiral primary amines. orgsyn.orgwikipedia.org

Table 3: Comparative Features of HPLC vs. SFC for Chiral Separations

| Feature | HPLC (Normal Phase) | SFC |

| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO₂ |

| Analysis Speed | Slower | Faster (typically 3-5 times) |

| Solvent Consumption | High | Low |

| Operating Pressure | Lower | Higher |

| Column Equilibration | Slower | Faster |

| Compatibility with MS | More complex | More straightforward nih.gov |

Electrophoretic Enantioseparation Methods

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the separation of neutral compounds or enantiomers, a pseudostationary phase is required. In chiral CE, a chiral selector is added to the background electrolyte.

The separation mechanism is based on the differential interaction of the enantiomers with the chiral selector, leading to different apparent electrophoretic mobilities. A significant advantage of CE is the flexibility in choosing the chiral selector, as it is simply dissolved in the buffer, and only small amounts are needed. Commonly used chiral selectors for separating amines include:

Cyclodextrins (CDs): Neutral and derivatized cyclodextrins are the most widely used chiral selectors in CE.

Crown Ethers: These are particularly effective for the enantioseparation of primary amines.

Chiral Surfactants: Used in a technique called micellar electrokinetic chromatography (MEKC).

CE offers very high separation efficiency, rapid analysis times, and low consumption of samples and reagents, making it a valuable tool for determining the enantiomeric purity of compounds like this compound.

Spectroscopic and Chiroptical Methods for Enantiomeric Excess Determination and Absolute Configuration

While chromatographic and electrophoretic methods physically separate enantiomers, spectroscopic techniques can be used to quantify their ratio in a mixture and, in some cases, determine their absolute configuration without separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required.

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a CDA to form diastereomers, which will exhibit distinct signals in the NMR spectrum (e.g., ¹H, ¹³C, ³¹P). The ratio of the integrals of these distinct signals corresponds directly to the enantiomeric ratio. nih.gov

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient, rapidly exchanging diastereomeric complexes with the enantiomers. This can induce chemical shift differences between the signals of the two enantiomers, allowing for quantification.

Chiroptical Methods: These techniques rely on the differential interaction of enantiomers with polarized light.

Optical Rotation: Measures the rotation of plane-polarized light by a chiral substance in solution. While a pure enantiomer has a characteristic specific rotation, this method is generally not suitable for accurate determination of enantiomeric excess in unknown samples unless the specific rotation of the pure enantiomer is known and the relationship between concentration and rotation is linear. cam.ac.uk

Circular Dichroism (CD) Spectroscopy: Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The CD spectrum is characteristic of a specific enantiomer and can be used to determine enantiomeric excess and absolute configuration, often by comparison to theoretical calculations or reference spectra. For small, flexible molecules without a strong chromophore, derivatization may be necessary to obtain a measurable CD signal. mdpi.com

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD): These are related techniques that provide information about the absolute configuration of chiral molecules by comparing experimentally measured spectra with those predicted by quantum mechanical calculations.

These spectroscopic methods are often complementary to separation techniques, providing a means for rapid analysis or unambiguous determination of the absolute spatial arrangement of atoms.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. libretexts.org It measures the differential absorption of left- and right-circularly polarized light by an optically active compound. libretexts.orgnih.gov This differential absorption, known as the CD signal, provides information about the stereochemical features of the molecule. nih.gov

The principle of CD spectroscopy relies on the fact that enantiomers interact differently with circularly polarized light. libretexts.org A CD spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) versus wavelength. nih.gov The resulting spectral bands, known as Cotton effects, can be positive or negative and are characteristic of the chiral chromophores within the molecule and their spatial arrangement. dtic.mil For a molecule like this compound, which lacks a strong chromophore, derivatization with a chromophoric group may be necessary to obtain a measurable CD signal.

The shape and sign of the Cotton effects in a CD spectrum are highly sensitive to the molecule's conformation. nih.gov In solution, the observed CD spectrum is an average of the spectra of all conformations present at equilibrium. nih.gov However, gas-phase CD spectroscopy can distinguish between specific conformers of a chiral molecule. nih.gov By comparing experimental CD spectra with those predicted by quantum chemical calculations, it is often possible to assign the absolute configuration of a chiral center. purechemistry.org

The application of CD spectroscopy extends to determining the enantiomeric excess (ee) of a sample. nih.govnih.gov A novel screening protocol has been developed using a CD-active Fe(II) complex to determine the concentration and enantiomeric excess of α-chiral amines. nih.gov The interaction of the chiral amine with an achiral metal complex probe can induce a strong chiroptical readout, which can be used for enantiomeric analysis. researchgate.net

| Technique | Principle | Application for Chiral Diamines |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgnih.gov | Determination of absolute configuration (often with computational support), conformational analysis, and assessment of enantiomeric purity. nih.govpurechemistry.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. For chiral molecules, NMR can be adapted to determine stereochemistry and enantiomeric purity. Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. To differentiate them, a chiral environment must be created.

This is typically achieved by one of two methods:

Chiral Derivatizing Agents (CDAs): The chiral diamine is reacted with an enantiomerically pure CDA to form a pair of diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra. purechemistry.org By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original amine can be determined. researchgate.netnih.gov A simple three-component protocol involving the condensation of a primary amine with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) has been developed for this purpose. researchgate.netnih.gov

Chiral Solvating Agents (CSAs): The chiral diamine is dissolved in a solvent containing an enantiomerically pure CSA. The CSA forms transient, diastereomeric complexes with each enantiomer of the diamine, leading to observable differences in their NMR spectra, particularly in the chemical shifts. frontiersin.org

The choice of CDA or CSA is crucial for achieving good separation of the NMR signals. The development of new chiral phosphoric acids has shown excellent ability to discriminate the enantiomers of various 3-arylquinazolinones with good chemical shift non-equivalence. frontiersin.org A novel method for determining enantiomeric excess uses a symmetrical achiral molecule as a resolving agent, avoiding the formation of diastereomers altogether. nih.gov

| Method | Description | Outcome |

| Chiral Derivatizing Agents (CDAs) | Covalent reaction of the chiral analyte with an enantiopure reagent to form diastereomers. purechemistry.org | Diastereomers exhibit distinct NMR spectra, allowing for quantification of the enantiomeric ratio through signal integration. researchgate.netnih.gov |

| Chiral Solvating Agents (CSAs) | Non-covalent interaction of the chiral analyte with an enantiopure agent in solution to form transient diastereomeric complexes. frontiersin.org | Induces chemical shift differences between the enantiomers in the NMR spectrum, enabling determination of enantiomeric purity. frontiersin.org |

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is considered the definitive method for determining the absolute stereochemistry of a chiral molecule. purechemistry.orgsoton.ac.uk This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of the spatial arrangement of every atom in the molecule. purechemistry.org

The process involves irradiating a suitable single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. purechemistry.org From this pattern, the crystal structure can be solved, revealing the relative configuration of all stereogenic centers. researchgate.net To determine the absolute configuration, anomalous dispersion effects, which are particularly significant for heavier atoms, are utilized. researchgate.net The Flack parameter is a value calculated during the structure refinement that indicates whether the determined stereochemistry is correct. dtic.mil A value close to zero confirms the assigned absolute configuration, while a value near one suggests that the inverted structure is correct. dtic.mil